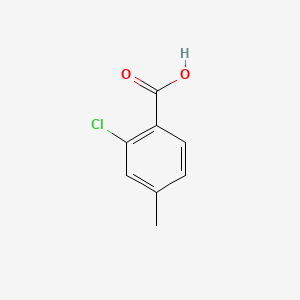

2-Chloro-4-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJUBDJLKREUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370922 | |

| Record name | 2-chloro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7697-25-8 | |

| Record name | 2-Chloro-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7697-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4-methylbenzoic acid CAS number 7697-25-8

An In-depth Technical Guide to 2-Chloro-4-methylbenzoic Acid (CAS 7697-25-8)

Introduction

This compound, registered under CAS number 7697-25-8, is a substituted aromatic carboxylic acid. Also known as 2-Chloro-p-toluic acid, this compound serves as a crucial and versatile intermediate in the synthesis of a wide range of organic molecules.[1] Its trifunctional nature—possessing a carboxylic acid group, a chlorine atom, and a methyl group on a benzene ring—offers multiple reaction sites for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, analytical characterization data, key applications in chemical synthesis, and essential safety information for laboratory and industrial professionals.

Section 1: Physicochemical and Computed Properties

This compound typically appears as a white to off-white crystalline powder or solid.[1][2] It is sparingly soluble in water but shows good solubility in organic solvents such as methanol, ethanol, and DMSO. The key physicochemical and computed properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 7697-25-8 | [1][3] |

| Molecular Formula | C₈H₇ClO₂ | [3] |

| Molecular Weight | 170.59 g/mol | [1][3] |

| IUPAC Name | This compound | |

| Appearance | White to Yellow Solid/Powder | |

| Melting Point | 195 °C | Biosynth |

| Boiling Point | 303.5 °C | Biosynth |

| pKa | 3.19 ± 0.25 (Predicted) | [1] |

| InChI Key | MYJUBDJLKREUGU-UHFFFAOYSA-N | |

| SMILES | CC1=CC(=C(C=C1)C(=O)O)Cl | [4] |

| Topological Polar Surface Area | 37.3 Ų | |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Section 2: Synthesis and Purification Workflow

The most direct and common industrial synthesis of this compound involves the oxidation of the corresponding toluene derivative, 2-chloro-4-methyltoluene. This method is efficient as the methyl group is readily oxidized to a carboxylic acid by strong oxidizing agents, while the chloro-substituted aromatic ring remains stable under these conditions.

Causality in Experimental Design

The choice of a strong oxidant like potassium permanganate (KMnO₄) is crucial. Under alkaline conditions, KMnO₄ is a powerful oxidizing agent capable of converting the alkyl side chain of an aromatic ring into a carboxylate salt. The reaction is typically heated under reflux to ensure it proceeds to completion. An acidic workup is then required to protonate the intermediate carboxylate salt, causing the final benzoic acid derivative to precipitate out of the aqueous solution, facilitating its isolation.

Experimental Protocol: Representative Synthesis

This protocol describes a general method and should be optimized for specific laboratory conditions.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-methyltoluene (1.0 eq).

-

Reagent Addition : Prepare a solution of potassium permanganate (approx. 3.0 eq) in a mixture of water and a small amount of sodium hydroxide. Add this solution slowly to the flask containing the toluene derivative.

-

Oxidation Reaction : Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate. The reflux is typically maintained for 4-8 hours.

-

Quenching and Filtration : After the reaction is complete (as indicated by TLC or GC analysis), cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with hot water to recover any trapped product.

-

Acidification and Precipitation : Cool the combined filtrate in an ice bath. Slowly acidify the clear, colorless filtrate by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 2. A white precipitate of this compound will form.

-

Isolation : Collect the solid product by vacuum filtration. Wash the collected solid with cold water to remove any inorganic salts.

-

Drying : Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Purification Protocol: Recrystallization

The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to achieve high purity (>98%).

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

Slowly add hot water until the solution becomes slightly turbid.

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them under vacuum.

Section 3: Structural Elucidation and Analytical Data

¹H NMR Spectroscopy (Expected)

(Predicted for CDCl₃, 400 MHz)

-

-COOH Proton : A broad singlet is expected far downfield, typically between δ 10.0-13.0 ppm .

-

Aromatic Protons : The three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.2 ppm).

-

H-6 : Expected as a doublet around δ 7.9-8.1 ppm . It is adjacent to the electron-withdrawing carboxylic acid group.

-

H-5 : Expected as a doublet of doublets around δ 7.2-7.4 ppm . It is coupled to both H-3 and H-6.

-

H-3 : Expected as a doublet (or a narrow singlet) around δ 7.1-7.3 ppm .

-

-

-CH₃ Protons : A sharp singlet corresponding to the three methyl protons is expected around δ 2.4 ppm .

¹³C NMR Spectroscopy (Expected)

(Predicted for CDCl₃, 101 MHz) The molecule has 8 distinct carbon environments.

-

-COOH Carbon : Expected around δ 170-175 ppm .

-

Aromatic Carbons :

-

C-1 (C-COOH) : Expected around δ 128-132 ppm .

-

C-2 (C-Cl) : Expected around δ 133-136 ppm .

-

C-4 (C-CH₃) : Expected around δ 142-145 ppm .

-

C-3, C-5, C-6 : Expected in the range of δ 127-134 ppm .

-

-

-CH₃ Carbon : Expected around δ 20-22 ppm .

Infrared (IR) Spectroscopy (Expected)

-

O-H Stretch : A very broad band from 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch : A strong, sharp absorption band around 1680-1710 cm⁻¹ .[7]

-

Aromatic C=C Stretches : Medium intensity peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch : A peak in the fingerprint region, typically 700-800 cm⁻¹ .

Mass Spectrometry (MS) (Expected)

-

Molecular Ion (M⁺) : The mass spectrum should show a molecular ion peak at m/z = 170 .

-

Isotopic Pattern : A crucial feature will be the M+2 peak at m/z = 172 , with an intensity approximately one-third of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

-

Key Fragments : Common fragmentation patterns for benzoic acids include the loss of -OH (m/z = 153) and the loss of -COOH (m/z = 125).[8][9]

Section 4: Reactivity and Applications in Synthesis

This compound is primarily valued as a molecular building block.[1] Its utility stems from the distinct reactivity of its functional groups, which allows for selective chemical transformations.

-

Carboxylic Acid Group : This is often the primary site of reaction. It can be readily converted into esters, amides, acid chlorides, or reduced to an alcohol, providing a gateway to a vast number of derivatives.

-

Aromatic Ring : The chlorine and methyl groups direct further electrophilic aromatic substitution. The ring can also participate in cross-coupling reactions (e.g., Suzuki, Heck) after conversion of the carboxylic acid to a less deactivating group, enabling the formation of bi-aryl structures.

-

Chloro Group : The chlorine atom can be replaced via nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by other electron-withdrawing groups.

Its structural motif is relevant in the synthesis of intermediates for the pharmaceutical, agrochemical, and dye industries.[1]

Section 5: Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling this compound. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

GHS Hazard Classification

| Hazard Code | Statement | Class | Signal Word |

| H315 | Causes skin irritation | Skin Corrosion/Irritation | Warning |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation | Warning |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity | Warning |

Source: PubChem, Sigma-Aldrich[4]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.

-

Skin Protection : Wear nitrile or other chemical-resistant gloves. A lab coat is required.

-

Respiratory Protection : If dust is generated, use a NIOSH-approved particulate respirator.

-

General Hygiene : Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

-

Keep away from strong oxidizing agents and strong bases.

First Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion : Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical attention.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound, CasNo.7697-25-8 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C8H7ClO2 | CID 2735755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Benzoic acid, 2-chloro- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Benzoic acid, 2-chloro- [webbook.nist.gov]

A Comprehensive Technical Guide to 2-Chloro-4-methylbenzoic Acid for Advanced Research and Development

This document serves as an in-depth technical guide on 2-chloro-4-methylbenzoic acid, a pivotal chemical intermediate in the fields of pharmaceutical and agrochemical development. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's molecular characteristics, synthesis, and application. We will move beyond simple data presentation to explore the causal relationships that govern its properties and reactivity, providing a framework for its effective and safe utilization in complex synthetic workflows.

Molecular Identity and Structural Formula

This compound is an aromatic carboxylic acid. Its molecular structure is foundational to its chemical behavior, featuring a benzene ring substituted with three key functional groups that dictate its reactivity and utility as a building block.

-

Chemical Formula : C₈H₇ClO₂[1]

-

IUPAC Name : this compound[2]

-

CAS Number : 7697-25-8[1]

-

Synonyms : 2-Chloro-p-toluic acid, 4-Methyl-2-chlorobenzoic acid

The molecule's architecture consists of a carboxylic acid group (-COOH), a chlorine atom (-Cl), and a methyl group (-CH₃) attached to a benzene ring. The ortho-position of the chlorine atom relative to the carboxylic acid introduces significant electronic and steric effects, influencing the acidity of the carboxyl group and directing the regioselectivity of further electrophilic aromatic substitution reactions. The methyl group at the para-position acts as a weak electron-donating group, subtly modulating the electronic properties of the ring.

Caption: Molecular structure of this compound.

Physicochemical Data

A precise understanding of the physicochemical properties is essential for process development, purification, and formulation. The key quantitative data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Weight | 170.59 g/mol | [1] |

| Appearance | White to yellow solid/powder | [2] |

| Melting Point | 172 - 175 °C | |

| Boiling Point | 295.3 °C (Predicted) | |

| Density | 1.310 g/cm³ (Predicted) | |

| pKa | 3.19 (Predicted) |

Synthesis Protocol and Mechanistic Considerations

The most common and industrially viable route to this compound is the oxidation of the corresponding toluene derivative, 2-chloro-4-methyltoluene. This transformation targets the benzylic methyl group, which is susceptible to oxidation due to the stability of the benzylic radical intermediate.

Experimental Protocol: Potassium Permanganate Oxidation of 2-Chloro-4-methyltoluene

This protocol describes a robust, lab-scale synthesis.

-

Reagent Preparation : Prepare a solution of 2-chloro-4-methyltoluene in a mixture of pyridine and water. The pyridine acts as a phase-transfer catalyst and helps to solubilize the organic starting material in the aqueous medium.

-

Reaction Setup : Charge a round-bottom flask, equipped with a mechanical stirrer and a reflux condenser, with the solution from Step 1.

-

Oxidant Addition : Heat the mixture to reflux (approx. 95-100 °C). Slowly add a solution of potassium permanganate (KMnO₄) in water portion-wise over several hours.

-

Causality: The slow addition is critical to control the exothermicity of the reaction. A rapid addition can lead to a dangerous temperature spike and the formation of undesired byproducts from over-oxidation.

-

-

Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the reaction is nearing completion. The characteristic purple color of the permanganate will also fade as it is consumed.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. The brown manganese dioxide (MnO₂) precipitate is removed by vacuum filtration.

-

Acidification & Isolation : Transfer the clear filtrate to a beaker and acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2.

-

Trustworthiness: This step is self-validating. The desired product, this compound, is insoluble in acidic aqueous solution and will precipitate out as a white solid. The visual confirmation of precipitation provides a clear endpoint.

-

-

Purification : Collect the crude product by vacuum filtration, wash with cold water to remove inorganic salts, and dry. For high-purity material required in drug development, recrystallize the crude solid from an ethanol/water solvent system.

Synthesis Workflow Diagram

Caption: Process flow for the synthesis and purification of the target compound.

Applications in Pharmaceutical Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in the orthogonal reactivity of its functional groups. The carboxylic acid can be readily converted to amides, esters, or acid chlorides, while the aromatic ring can undergo further substitutions. This versatility makes it a key component in the synthesis of complex molecules, including certain anti-diabetic drugs and crop protection agents.[3] The specific substitution pattern provides a pre-defined scaffold, reducing the number of synthetic steps and improving the overall efficiency of a drug development campaign.

Safety, Handling, and Hazard Communication

As with any laboratory chemical, proper handling is essential. This compound is classified as an irritant.

-

GHS Hazard Statements :

-

Precautionary Statements :

Handling Recommendations :

-

Use in a well-ventilated area or a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.

-

Avoid generating dust during weighing and transfer.

For comprehensive safety information, always consult the full Safety Data Sheet (SDS) from the supplier before use.

References

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-methylbenzoic Acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-4-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established scientific principles to ensure technical accuracy and practical applicability.

Introduction

This compound (CAS No. 7697-25-8) is a substituted aromatic carboxylic acid with the molecular formula C₈H₇ClO₂ and a molecular weight of 170.59 g/mol .[1][2][3] Its structure, featuring a chlorine atom and a methyl group on the benzoic acid backbone, gives rise to a unique spectroscopic fingerprint that is crucial for its identification and quality control in synthetic processes. This guide will delve into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a foundational understanding for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the chlorine atom and the carboxylic acid group, and the electron-donating nature of the methyl group.

Expected ¹H NMR Data (in CDCl₃, 300 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | -COOH |

| ~7.9 | Doublet | 1H | Ar-H |

| ~7.3 | Doublet | 1H | Ar-H |

| ~7.2 | Singlet | 1H | Ar-H |

| ~2.4 | Singlet | 3H | -CH₃ |

Interpretation:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the two oxygen atoms and typically appears as a broad singlet at a downfield chemical shift, often between 11 and 13 ppm.

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring will exhibit splitting patterns (doublets and a singlet) due to coupling with neighboring protons. Their exact chemical shifts are influenced by the positions of the chloro and methyl substituents.

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet, typically around 2.4 ppm.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a ¹H NMR spectrometer (e.g., 300 MHz or higher) for data acquisition.

-

Data Acquisition: Acquire the spectrum using standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks and determine the chemical shifts and coupling constants.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Expected ¹³C NMR Data (in CDCl₃, 75 MHz):

| Chemical Shift (ppm) | Assignment |

| ~171 | -COOH |

| ~140 | Ar-C |

| ~135 | Ar-C |

| ~132 | Ar-C |

| ~131 | Ar-C |

| ~128 | Ar-C |

| ~125 | Ar-C |

| ~21 | -CH₃ |

Interpretation:

-

Carboxylic Carbon (-COOH): The carbon of the carboxylic acid group is the most deshielded and appears at the lowest field, typically around 171 ppm.

-

Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts in the range of 125-140 ppm, influenced by the attached substituents. The carbon attached to the chlorine atom will be directly affected by its electronegativity.

-

Methyl Carbon (-CH₃): The methyl carbon is the most shielded and appears at the highest field, around 21 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of a deuterated solvent.

-

Instrumentation: Use a ¹³C NMR spectrometer.

-

Data Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required compared to ¹H NMR.

-

Data Processing and Analysis: Process the data in a similar manner to ¹H NMR to obtain the final spectrum and identify the chemical shifts of each carbon atom.

Visualizing Spectroscopic Assignments

The following diagram illustrates the structure of this compound and the likely assignments of the key NMR signals.

Caption: Predicted NMR assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid group and the substituted benzene ring.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1475 | Medium | C=C stretch (aromatic ring) |

| ~1300 | Medium | C-O stretch (carboxylic acid) |

| ~800 | Strong | C-H bend (aromatic, out-of-plane) |

| ~750 | Strong | C-Cl stretch |

Interpretation:

-

O-H Stretch: The very broad absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the carbonyl stretching vibration of the carboxylic acid.

-

Aromatic C=C Stretches: Absorptions in the 1475-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

-

C-Cl Stretch: The presence of the chlorine substituent is indicated by a strong band in the fingerprint region, typically around 750 cm⁻¹.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Mix a small amount of finely ground this compound (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr).

-

Pellet Formation: Press the mixture in a die under high pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) mass spectrometry is a common technique.

Expected Mass Spectrometry Data (EI):

| m/z | Relative Intensity | Assignment |

| 170/172 | High | [M]⁺ (Molecular ion) |

| 153/155 | Medium | [M-OH]⁺ |

| 125/127 | Medium | [M-COOH]⁺ |

| 139 | High | [M-Cl]⁺ |

Interpretation:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak will appear at m/z 170. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 172 with about one-third the intensity of the M peak. The NIST WebBook shows a mass spectrum for the closely related methyl ester of 2-chlorobenzoic acid, which also exhibits this isotopic pattern.[4]

-

Fragmentation Peaks: Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) to give the [M-OH]⁺ ion, and the loss of the entire carboxyl group (-COOH) to form the [M-COOH]⁺ ion. The loss of the chlorine atom would result in a fragment at m/z 139.

Experimental Protocol for Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a beam of high-energy electrons to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

-

Detection: Detect the ions to generate a mass spectrum.

-

Analysis: Identify the molecular ion peak and interpret the major fragmentation peaks to confirm the structure.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. By understanding the principles behind each technique and the expected spectral features, researchers can confidently verify the identity, purity, and structure of this important chemical compound. The data and protocols presented in this guide serve as a valuable resource for professionals in the fields of chemical synthesis, quality control, and drug development.

References

1H NMR spectrum of 2-Chloro-4-methylbenzoic acid

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Chloro-4-methylbenzoic Acid

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of molecules is paramount. This compound serves as a valuable building block in the synthesis of various biologically active compounds. Its chemical structure, featuring a trisubstituted benzene ring, presents a unique fingerprint in Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive analysis of the , moving from theoretical prediction to practical application. We will delve into the causal factors governing the chemical shifts and coupling constants, offer a robust experimental protocol, and present a detailed interpretation of the expected spectrum. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for unambiguous molecular characterization.

Theoretical Analysis of the 1H NMR Spectrum

The 1H NMR spectrum of a substituted benzene derivative is governed by the electronic environment of each proton on the ring.[1] The substituents—a carboxylic acid (-COOH), a chlorine atom (-Cl), and a methyl group (-CH3)—each exert distinct electronic effects that dictate the chemical shift (δ) and spin-spin coupling (J) patterns of the aromatic protons.

Molecular Structure and Proton Environments

First, let's visualize the molecule and identify the chemically non-equivalent protons.

Caption: Molecular structure of this compound with proton labeling.

The molecule has five distinct proton environments:

-

-COOH: The acidic proton of the carboxylic acid group.

-

-CH3: The three equivalent protons of the methyl group.

-

H-3, H-5, H-6: The three non-equivalent aromatic protons.

Predicting Chemical Shifts (δ)

The chemical shift of an aromatic proton is influenced by the electron-donating or electron-withdrawing nature of the substituents on the ring.[2]

-

Carboxylic Acid (-COOH): This is a meta-directing, deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, causing a downfield shift (deshielding) for the aromatic protons, particularly those ortho and para to it.

-

Chlorine (-Cl): An ortho, para-directing, deactivating group. It is electronegative and withdraws electron density via induction (deshielding), but donates electron density via resonance (shielding). The inductive effect is generally stronger for halogens, leading to a net deshielding effect.

-

Methyl (-CH3): An ortho, para-directing, activating group. It is weakly electron-donating through hyperconjugation and induction, causing a slight upfield shift (shielding) for the aromatic protons, especially those ortho and para to it.

Based on these principles and data from similar compounds like 2-chlorobenzoic acid[3] and 4-methylbenzoic acid[4], we can predict the relative chemical shifts of the aromatic protons:

-

H-6: This proton is ortho to the strongly electron-withdrawing carboxylic acid group. Therefore, it is expected to be the most deshielded and appear furthest downfield.

-

H-3: This proton is ortho to the electron-withdrawing chlorine atom. It will also be deshielded and appear downfield.

-

H-5: This proton is ortho to the electron-donating methyl group and meta to both the chlorine and carboxylic acid groups. The shielding effect of the methyl group will cause H-5 to appear at the most upfield position among the aromatic protons.

The methyl protons (-CH3) will appear as a singlet in the typical benzylic proton region. The carboxylic acid proton (-COOH) will be a broad singlet at a very downfield position, and its chemical shift can be highly dependent on the solvent and concentration.

Predicting Splitting Patterns (Multiplicity) and Coupling Constants (J)

Spin-spin coupling occurs between non-equivalent neighboring protons. In aromatic systems, the magnitude of the coupling constant (J) depends on the number of bonds separating the protons.[5]

-

Ortho coupling (3J): Coupling between protons on adjacent carbons (3 bonds apart). Typically, Jortho = 7–10 Hz.[6]

-

Meta coupling (4J): Coupling between protons separated by one carbon (4 bonds apart). Typically, Jmeta = 2–3 Hz.[5]

-

Para coupling (5J): Coupling between protons on opposite sides of the ring (5 bonds apart). Typically, Jpara < 1 Hz and is often not resolved.

Caption: Predicted coupling interactions for the aromatic protons.

Applying this to our molecule:

-

H-6: Is coupled to H-5 (ortho). It will appear as a doublet (d) with J ≈ 8 Hz.

-

H-5: Is coupled to H-6 (ortho) and H-3 (meta). It will appear as a doublet of doublets (dd) with J ≈ 8 Hz and J ≈ 2 Hz.

-

H-3: Is coupled to H-5 (meta). It will appear as a doublet (d) with J ≈ 2 Hz. It might also appear as a singlet if the meta coupling is not resolved.

Experimental Protocol

To obtain a high-quality 1H NMR spectrum, meticulous sample preparation and proper instrument parameter selection are crucial.

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR sample preparation and data acquisition.

Detailed Methodology

-

Solvent Selection : Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic molecules.[7] If solubility is an issue, DMSO-d6 can be used, but be aware that the acidic proton will exchange more readily and residual water peaks will be more prominent.[4]

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of this compound.[8][9]

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl3).[10][11]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[9][12]

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

The sample is inserted into the NMR spectrometer.

-

The instrument performs a lock on the deuterium signal of the solvent and is shimmed to optimize the magnetic field homogeneity.

-

A standard 1H NMR acquisition experiment is run. Typical parameters on a 400 MHz spectrometer would include a 45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

To improve the signal-to-noise ratio, multiple scans (typically 8 to 16) are acquired and averaged.

-

-

Data Processing :

-

The resulting Free Induction Decay (FID) is subjected to a Fourier transform to generate the frequency-domain spectrum.

-

The spectrum is then phase-corrected and the baseline is flattened.

-

The chemical shift axis is calibrated using the TMS signal at 0.00 ppm.

-

The area under each signal is integrated to determine the relative number of protons it represents.

-

Peak picking is performed to identify the precise chemical shift of each signal and to measure coupling constants.[13]

-

Predicted 1H NMR Data and Interpretation

The following table summarizes the predicted 1H NMR spectral data for this compound in CDCl3.

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COOH | ~11-13 | br s | - | 1H |

| H-6 | ~8.0 - 8.2 | d | Jortho ≈ 8.0 | 1H |

| H-3 | ~7.4 - 7.6 | d | Jmeta ≈ 2.0 | 1H |

| H-5 | ~7.2 - 7.3 | dd | Jortho ≈ 8.0, Jmeta ≈ 2.0 | 1H |

| -CH3 | ~2.4 - 2.5 | s | - | 3H |

br s = broad singlet, d = doublet, dd = doublet of doublets, s = singlet

Detailed Spectrum Interpretation

-

δ ~11-13 ppm (br s, 1H): This very downfield and broad signal is characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.

-

δ ~8.0 - 8.2 ppm (d, 1H, J ≈ 8.0 Hz): This doublet corresponds to H-6 . Its significant downfield shift is a direct consequence of the deshielding effect from the ortho-positioned carboxylic acid group. The splitting into a doublet with a large coupling constant confirms the presence of a single ortho proton (H-5).

-

δ ~7.4 - 7.6 ppm (d, 1H, J ≈ 2.0 Hz): This signal is assigned to H-3 . It is downfield due to the ortho-chlorine's inductive effect. The splitting pattern, a doublet with a small coupling constant, is indicative of a single meta-coupled proton (H-5).

-

δ ~7.2 - 7.3 ppm (dd, 1H, J ≈ 8.0, 2.0 Hz): This doublet of doublets is assigned to H-5 . It is the most upfield of the aromatic signals due to the shielding from the ortho-methyl group. The multiplicity confirms its coupling to two different protons: an ortho coupling (J ≈ 8.0 Hz) to H-6 and a meta coupling (J ≈ 2.0 Hz) to H-3.

-

δ ~2.4 - 2.5 ppm (s, 3H): This singlet, integrating to three protons, is characteristic of the methyl group attached to the aromatic ring. It does not show any coupling as there are no protons on the adjacent carbon atom.

Conclusion

The is a clear example of how substituent effects on an aromatic ring lead to a predictable and interpretable pattern of signals. By understanding the principles of chemical shift and spin-spin coupling, it is possible to assign each signal to its corresponding proton with a high degree of confidence. The predicted spectrum, with its distinct downfield carboxylic acid proton, three unique aromatic signals exhibiting ortho and meta coupling, and an upfield methyl singlet, provides an unambiguous signature for this molecule. This guide serves as a robust framework for researchers utilizing NMR spectroscopy for the structural verification and quality control of this important chemical intermediate.

References

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 3. 2-Chlorobenzoic acid(118-91-2) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. acdlabs.com [acdlabs.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. 2-Chloro-4-fluorotoluene(452-73-3) 1H NMR [m.chemicalbook.com]

- 8. 2-Chlorotoluene(95-49-8) 1H NMR [m.chemicalbook.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Solved Interpret 1H NMR of 4-Methylbenzoic acid and answer | Chegg.com [chegg.com]

- 11. NP-MRD: 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309) [np-mrd.org]

- 12. spectroscopyeurope.com [spectroscopyeurope.com]

- 13. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Chloro-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Chloro-4-methylbenzoic acid. In the absence of a publicly available experimental spectrum, this guide utilizes a predictive approach grounded in established principles of NMR spectroscopy. By leveraging substituent chemical shift (SCS) effects derived from analogous compounds—benzoic acid, 2-chlorobenzoic acid, and 4-methylbenzoic acid—and supported by computational prediction, we present a robust and well-reasoned assignment of the ¹³C NMR spectrum. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and analytical sciences who require a detailed understanding of the spectroscopic properties of this and similar substituted aromatic compounds.

Introduction to ¹³C NMR Spectroscopy in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides invaluable information about the carbon framework of a molecule. Unlike ¹H NMR, where signals are split by neighboring protons, ¹³C NMR spectra are typically acquired under proton-decoupled conditions, resulting in a spectrum where each unique carbon atom appears as a single sharp peak. The position of this peak, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the carbon nucleus. Factors such as hybridization, the electronegativity of attached atoms, and resonance effects all influence the shielding of the carbon nucleus and, consequently, its chemical shift. For substituted aromatic compounds like this compound, the position of each carbon signal in the ¹³C NMR spectrum is a direct reflection of the electronic interplay between the various substituents on the benzene ring.

The Molecular Structure of this compound

To understand the ¹³C NMR spectrum of this compound, it is essential to first consider its molecular structure and the electronic properties of its substituents. The molecule consists of a benzene ring substituted with a carboxylic acid group (-COOH), a chlorine atom (-Cl), and a methyl group (-CH₃).

Figure 1: Structure and numbering of this compound.

The numbering of the carbon atoms is crucial for the assignment of chemical shifts. The carbon atom bearing the carboxylic acid group is designated as C1.

Predicting ¹³C NMR Chemical Shifts: The Role of Substituent Effects

The chemical shift of a carbon atom in a substituted benzene ring can be estimated by starting with the chemical shift of benzene (128.5 ppm) and adding substituent chemical shift (SCS) increments for each substituent. These increments are empirically derived and account for the electronic (inductive and resonance) and steric effects of the substituent.

-

Carboxylic Acid Group (-COOH): This is an electron-withdrawing group through both induction and resonance (meta-directing). It will deshield the ipso-carbon (C1) and the ortho- and para-carbons to a lesser extent.

-

Chlorine Atom (-Cl): Chlorine is an electronegative atom and thus electron-withdrawing through induction. However, it is a weak deactivator and ortho-, para-directing due to its ability to donate a lone pair of electrons into the ring through resonance. This leads to a deshielding effect at the ipso-carbon (C2) and a shielding effect at the ortho- and para-positions relative to the chlorine.

-

Methyl Group (-CH₃): The methyl group is a weak electron-donating group through induction and hyperconjugation. It is an activating group and ortho-, para-directing. This results in a shielding effect (upfield shift) at the ortho- and para-carbons relative to the methyl group.

For a disubstituted or polysubstituted benzene, the SCS effects are approximately additive. However, steric interactions between adjacent substituents can sometimes lead to deviations from simple additivity.

To predict the ¹³C NMR chemical shifts of this compound, we will use the experimental data from benzoic acid, 2-chlorobenzoic acid, and 4-methylbenzoic acid as a basis for our analysis.

Predicted ¹³C NMR Chemical Shifts and Assignments

Based on the principles of substituent additivity and data from related compounds, a predicted ¹³C NMR spectrum for this compound is presented in Table 1. The assignments are rationalized by considering the combined electronic effects of the chloro, methyl, and carboxylic acid groups on each carbon of the aromatic ring.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (Carboxyl) | ~168-172 | The carbonyl carbon of a carboxylic acid typically resonates in this downfield region.[1] |

| C1 | ~129-132 | Ipso-carbon to the -COOH group. Its shift is influenced by both the -COOH and the ortho -Cl. |

| C2 | ~133-136 | Ipso-carbon to the -Cl group, which causes a significant downfield shift.[1][2] |

| C3 | ~130-133 | Ortho to the -Cl and meta to the -COOH and -CH₃ groups. |

| C4 | ~142-145 | Ipso-carbon to the -CH₃ group and para to the -COOH group. The methyl group causes a downfield shift at the ipso-carbon. |

| C5 | ~126-129 | Ortho to the -CH₃ group and meta to the -Cl group, expected to be shielded. |

| C6 | ~130-133 | Ortho to the -COOH group and meta to the -CH₃ group. |

| -CH₃ | ~20-22 | The methyl carbon chemical shift is characteristic for a methyl group attached to an aromatic ring.[1] |

Disclaimer: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Visualizing Substituent Effects

The electronic influence of the substituents on the aromatic ring can be visualized to better understand the resulting chemical shifts. The diagram below illustrates the inductive and resonance effects of the chloro, methyl, and carboxylic acid groups.

Figure 2: Electronic effects of substituents in this compound.

Experimental Protocol for ¹³C NMR Acquisition

For researchers wishing to acquire an experimental ¹³C NMR spectrum of this compound, the following protocol provides a standardized methodology.

I. Sample Preparation

-

Dissolution: Accurately weigh approximately 20-50 mg of this compound.

-

Solvent Selection: Dissolve the sample in 0.6-0.8 mL of a deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for benzoic acid derivatives.[1] The choice of solvent can influence the chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

II. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

-

Spectrometer Frequency: 100 MHz for ¹³C.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to be reliably observed.

-

Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration.

-

Spectral Width (SW): 0 to 220 ppm.

-

Temperature: 298 K (25 °C).

III. Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening of 0.5-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm.

-

Peak Picking: Identify and label the chemical shifts of all peaks.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹³C NMR chemical shifts of this compound. By understanding the fundamental principles of substituent effects and leveraging data from related compounds, a reliable assignment of the carbon signals can be achieved. The provided experimental protocol offers a standardized approach for acquiring high-quality ¹³C NMR data for this and similar molecules. This information is critical for the structural verification and characterization of substituted benzoic acid derivatives in various scientific and industrial applications.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Chloro-4-methylbenzoic Acid

Preamble: A Molecule-First Approach to Spectral Analysis

In the field of analytical chemistry, particularly within pharmaceutical and materials science, our primary objective is not merely to generate data, but to derive meaningful, actionable insights about a molecule's identity, purity, and structure. This guide addresses the infrared (IR) spectroscopic analysis of 2-chloro-4-methylbenzoic acid (CAS 7697-25-8), a substituted aromatic carboxylic acid. Instead of adhering to a rigid, generic template, we will adopt a structure dictated by the molecule itself. Our analysis will flow from a theoretical understanding of its constituent functional groups to the practicalities of experimental design and culminate in a robust interpretation of the spectral data. This document is intended for researchers, scientists, and drug development professionals who require not just a protocol, but a foundational understanding of the why behind the how.

The Subject Molecule: this compound

A thorough analysis begins with a clear understanding of the target molecule. This compound is a derivative of benzoic acid with two substituents on the aromatic ring: a chlorine atom at position 2 (ortho to the carboxyl group) and a methyl group at position 4 (para to the carboxyl group).

-

Structure:

(Image Source: PubChem CID 2735755) [1] The key to its IR spectrum lies in the vibrational modes of its functional groups: the carboxylic acid (-COOH), the substituted benzene ring, the C-Cl bond, and the methyl group (-CH₃). In the solid state, a crucial structural feature is the formation of centrosymmetric dimers through intermolecular hydrogen bonding between the carboxylic acid groups. This dimerization has a profound and characteristic effect on the resulting IR spectrum.

Predicted Infrared Spectral Features: An A Priori Analysis

Before stepping into the laboratory, we can predict the major absorption bands for this compound based on extensive literature on benzoic acid and its derivatives. [3][4][5]This predictive approach is a hallmark of an experienced scientist, transforming the subsequent experiment from a simple data collection exercise into a process of hypothesis verification.

The most significant absorptions are expected in the following regions:

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance & Causality |

| ~2500-3300 | O-H Stretch (Carboxylic Acid Dimer) | An exceptionally broad and intense band, often with superimposed smaller peaks (sub-bands). Its breadth is the classic signature of the strong hydrogen bonding in the carboxylic acid dimer, a feature well-documented for benzoic acids. [5]This broad feature will likely overlap the C-H stretching region. |

| ~3000-3100 | C-H Stretch (Aromatic) | Multiple weak to medium sharp bands. These are characteristic of the C-H bonds on the benzene ring. They may appear as small, sharp peaks on top of the broad O-H stretch. |

| ~2850-2980 | C-H Stretch (Methyl) | Weak to medium sharp bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the para-methyl group. |

| ~1680-1710 | C=O Stretch (Carbonyl of Dimer) | A very strong, sharp absorption. The position is shifted to a lower frequency compared to a monomeric carboxylic acid due to the intermolecular hydrogen bonding, which weakens the C=O double bond. This is one of the most prominent and reliable peaks for identifying this class of compound. [6] |

| ~1550-1610 | C=C Stretch (Aromatic Ring) | Two to three bands of variable intensity. These absorptions are fundamental to the benzene ring skeleton. |

| ~1400-1450 | In-plane O-H Bend coupled with C-O Stretch | A medium to strong, broad band. This absorption is another key feature of the carboxylic acid dimer structure. |

| ~1250-1350 | C-O Stretch coupled with in-plane O-H Bend | A strong, broad band. The coupling of the C-O stretching and O-H bending vibrations is characteristic of carboxylic acids. |

| ~920 | Out-of-plane O-H Bend (Dimer) | A characteristic broad band of medium intensity. This "hump" is a classic indicator of a hydrogen-bonded cyclic dimer of a carboxylic acid. |

| ~800-850 | C-H Out-of-plane Bend (Aromatic) | A strong band whose exact position is indicative of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, this is a highly characteristic region. |

| ~700-800 | C-Cl Stretch | A medium to strong band. The position of the C-Cl stretch can be variable, but it is typically found in this region for chlorobenzenes. Its presence confirms the chloro-substitution. |

Experimental Protocol: A Self-Validating Workflow

The goal of any protocol is to generate a high-quality, reproducible spectrum free from artifacts. The following procedure for Fourier Transform Infrared (FTIR) analysis using the Potassium Bromide (KBr) pellet technique is designed to be self-validating, meaning checkpoints are included to ensure sample quality and instrumental integrity.

Instrumentation & Materials

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer with a deuterated triglycine sulfate (DTGS) detector.

-

Materials: this compound (≥98% purity), Infrared-grade Potassium Bromide (KBr, dried in an oven at 110°C for at least 4 hours), agate mortar and pestle, pellet-pressing die, hydraulic press, spatula.

Experimental Workflow Diagram

The logical flow of the experiment is crucial for consistency and can be visualized as follows:

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-4-methylbenzoic Acid

Executive Summary

The structural elucidation of substituted aromatic carboxylic acids is a cornerstone of analytical chemistry in pharmaceutical development, environmental analysis, and industrial quality control. 2-Chloro-4-methylbenzoic acid, a halogenated aromatic compound, presents a unique fragmentation signature in mass spectrometry that is dictated by the interplay of its carboxylic acid, chloro, and methyl functional groups. This guide provides a detailed analysis of its fragmentation behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By grounding our predictions in the established principles of ion chemistry and the observed behavior of analogous structures, we offer a robust framework for the identification and characterization of this molecule. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of mass spectrometric fragmentation for structural confirmation and method development.

Introduction to the Analyte and Ionization Principles

This compound (C₈H₇ClO₂) has a monoisotopic mass of 170.0135 Da[1]. The presence of a chlorine atom is a critical feature, as it imparts a characteristic isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) that results in M and M+2 peaks, providing a powerful diagnostic tool for confirmation[2]. The fragmentation pathways are highly dependent on the ionization technique employed.

-

Electron Ionization (EI): A hard ionization technique that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation. This "chemical fingerprint" is invaluable for library matching and unambiguous identification.

-

Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal initial fragmentation. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation patterns.

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, this compound undergoes a series of predictable fragmentation events driven by the formation of the most stable product ions. The initial event is the removal of an electron to form the molecular ion (M•⁺) at m/z 170/172.

Primary Fragmentation Mechanisms

The primary fragmentation routes from the molecular ion are dominated by cleavages adjacent to the carboxylic acid group, a common feature for this class of compounds[3].

-

Loss of a Hydroxyl Radical (•OH): The most favorable fragmentation is the loss of a hydroxyl radical (17 Da) to form the 2-chloro-4-methylbenzoyl cation at m/z 153/155 . This acylium ion is highly stabilized by resonance and is expected to be the base peak in the spectrum, a characteristic feature of many benzoic acids[4][5].

-

Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond results in the loss of a chlorine radical (35/37 Da), yielding an ion at m/z 135 .

-

Loss of the Carboxyl Radical (•COOH): The entire carboxylic acid group can be lost (45 Da), resulting in the 4-chlorotoluene radical cation at m/z 125/127 [3].

-

Alpha-Cleavage of the Methyl Group: Loss of a hydrogen radical from the methyl group can occur, followed by rearrangement to form a stable tropylium-like ion. However, a more direct fragmentation is the loss of the methyl radical (•CH₃, 15 Da) to yield an ion at m/z 155/157 .

Secondary Fragmentation

The highly abundant acylium ion (m/z 153/155) serves as the precursor for significant secondary fragmentation.

-

Decarbonylation (Loss of CO): The 2-chloro-4-methylbenzoyl cation readily loses a neutral carbon monoxide molecule (28 Da) to form the 2-chloro-4-methylphenyl cation at m/z 125/127 . This pathway is analogous to the well-documented fragmentation of the benzoyl cation to the phenyl cation[4].

Predicted EI Mass Spectrum Data

The following table summarizes the predicted key ions, their proposed structures, and anticipated relative intensities.

| m/z (³⁵Cl/³⁷Cl) | Proposed Neutral Loss | Proposed Fragment Ion Structure | Predicted Relative Intensity |

| 170/172 | - | [C₈H₇ClO₂]•⁺ (Molecular Ion) | High |

| 153/155 | •OH | [C₈H₆ClO]⁺ | Base Peak (100%) |

| 135 | •Cl | [C₈H₇O₂]⁺ | Moderate |

| 125/127 | •COOH or (•OH + CO) | [C₇H₆Cl]⁺ | High |

| 111/113 | •OH, CO, CH₂ | [C₆H₃Cl]⁺ | Low |

| 90 | •Cl, COOH | [C₇H₆]⁺ | Moderate |

Visualization: EI Fragmentation Workflow

Caption: Predicted EI fragmentation pathway of this compound.

Electrospray Ionization (ESI) Tandem MS/MS Fragmentation

ESI analysis provides complementary information, with fragmentation being induced via collision-induced dissociation (CID) on mass-selected precursor ions.

Negative Ion Mode ([M-H]⁻)

This is the preferred mode for analyzing carboxylic acids due to their acidic nature.

-

Precursor Ion: The deprotonated molecule, [C₈H₆ClO₂]⁻, is observed at m/z 169/171 .

-

Primary Fragmentation: The dominant fragmentation pathway for deprotonated benzoic acids under CID is decarboxylation—the loss of a neutral CO₂ molecule (44 Da)[6][7][8]. This results in the formation of the 2-chloro-4-methylphenyl anion at m/z 125/127 . This is often the only significant fragment observed, making it highly diagnostic.

Positive Ion Mode ([M+H]⁺)

While less common for acidic molecules, positive ion mode can still yield valuable data.

-

Precursor Ion: The protonated molecule, [C₈H₈ClO₂]⁺, is observed at m/z 171/173 .

-

Primary Fragmentation: The most likely fragmentation is the neutral loss of a water molecule (H₂O, 18 Da), a common pathway for protonated carboxylic acids[6]. This leads to the formation of the same resonance-stabilized acylium ion seen in EI-MS at m/z 153/155 .

Visualization: ESI-MS/MS Fragmentation Workflow

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Recommended Experimental Protocols

To validate the predicted fragmentation patterns, the following experimental setups serve as a robust starting point. These protocols are designed to be self-validating by providing orthogonal data from two different ionization techniques.

GC-EI-MS Protocol

This method is ideal for generating a reproducible fragmentation fingerprint for library creation and matching.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. If necessary, derivatize with a silylating agent (e.g., BSTFA) or diazomethane to improve volatility and chromatographic peak shape, though direct analysis is often possible.

-

Gas Chromatograph (GC) Conditions:

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms).

-

Inlet: Splitless mode, 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Initial temperature of 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-350.

-

LC-ESI-MS/MS Protocol

This method is suited for analyzing the compound in complex matrices and confirming the molecular weight and primary fragmentation pathways.

-

Sample Preparation: Prepare a 10 µg/mL working solution in 50:50 methanol:water.

-

Liquid Chromatograph (LC) Conditions:

-

Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: ESI, switching between positive and negative polarity.

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

-

Sheath Gas Flow: 35 (arbitrary units).

-

Auxiliary Gas Flow: 10 (arbitrary units).

-

Capillary Temperature: 320 °C[6].

-

MS¹ Scan Range: m/z 100-500.

-

MS² (Tandem MS): Isolate precursor ions (m/z 169/171 in negative mode, 171/173 in positive mode) with an isolation window of 1.5 m/z.

-

Collision Energy (HCD/CID): Use a stepped collision energy (e.g., 15, 25, 40 eV) to observe the primary fragments and any further dissociation.

-

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process governed by the fundamental stability of the resulting ions. Under EI, the molecule produces a rich fingerprint dominated by the formation of a resonance-stabilized acylium ion at m/z 153/155 and its subsequent decarbonylation product. Under ESI-MS/MS, the fragmentation is simpler and highly diagnostic, characterized by decarboxylation in negative mode and dehydration in positive mode. The presence of the chlorine isotope pattern across all chlorine-containing fragments serves as an essential point of validation. By leveraging the principles and protocols outlined in this guide, researchers can confidently identify this compound and distinguish it from its isomers, ensuring data integrity in drug development and other scientific applications.

References

- 1. This compound | C8H7ClO2 | CID 2735755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Solubility of 2-Chloro-4-methylbenzoic acid in organic solvents

An In-depth Technical Guide

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of process chemistry, formulation development, and materials science. This guide provides a comprehensive technical overview of the principles, determination, and analysis of the solubility of 2-chloro-4-methylbenzoic acid (CAS 7697-25-8), a vital intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] We move beyond a simple data repository to detail the underlying thermodynamic principles and provide a field-proven, step-by-step experimental protocol for accurate solubility measurement. This document is designed for researchers, chemists, and drug development professionals, offering both a theoretical framework for solvent selection and a practical guide to generating robust, reliable solubility data.

Introduction: The Critical Role of Solubility

This compound is a substituted aromatic carboxylic acid serving as a versatile building block in organic synthesis.[1] Its transformation into downstream products, whether through reaction, crystallization, or formulation, is fundamentally governed by its interaction with and solubility in various organic solvents. An in-depth understanding of its solubility profile is not merely academic; it is a critical parameter that dictates:

-

Process Efficiency: Optimizing reaction concentration, preventing premature precipitation, and maximizing yield.

-

Purification Strategy: Designing effective crystallization or chromatographic purification steps.

-

Formulation Development: Ensuring drug substance stability, bioavailability, and manufacturability in final dosage forms.[2]

This guide provides the necessary tools to both predict and experimentally confirm the solubility of this compound, enabling rational process design and accelerating development timelines.

Physicochemical Profile of this compound

A foundational understanding of the solute's intrinsic properties is essential before exploring its behavior in solution. These parameters influence its interaction with potential solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₂ | PubChem[3] |

| Molecular Weight | 170.59 g/mol | PubChem[3] |

| Appearance | White to yellow solid/powder | Sigma-Aldrich, Guidechem[1] |

| pKa (Predicted) | 3.19 ± 0.25 | Guidechem[1] |

| LogP (Calculated) | 2.50 | Chemsrc[4] |

| Topological Polar Surface Area | 37.3 Ų | Guidechem[1] |

The molecule's structure, featuring a carboxylic acid group (polar, capable of hydrogen bonding), a chlorinated aromatic ring (providing some polarity and van der Waals interactions), and a methyl group (nonpolar), suggests a complex solubility profile. It will exhibit favorable interactions with solvents that can accommodate this mix of functionalities.

Theoretical Framework for Solubility

Solubility is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the dissolved state (solvated molecules). This process is governed by the Gibbs free energy of solution (ΔGsol), which balances the enthalpy (ΔHsol) and entropy (ΔSsol) of the process. A negative ΔGsol indicates a spontaneous dissolution process.

Solute-Solvent Interactions and Predictive Models

The principle of "like dissolves like" provides a qualitative starting point for solvent selection.[5] For a more quantitative prediction, thermodynamic models are invaluable.

Hansen Solubility Parameters (HSPs): This model is particularly effective for predicting miscibility and, by extension, solubility.[6][7] It deconstructs the total cohesive energy of a substance into three components:

-

δD: Dispersion forces

-

δP: Polar forces

-

δH: Hydrogen bonding forces

The principle states that substances with similar HSPs are likely to be miscible. The difference in solubility parameters between a solute (1) and a solvent (2) can be calculated, and a smaller difference suggests higher solubility.[8] This approach is a powerful tool for pre-screening solvents before committing to extensive experimental work.[6]

Caption: Fig. 1: HSP-based solubility prediction workflow.

Temperature Dependence: The van't Hoff Equation

The solubility of most solids increases with temperature. The van't Hoff equation provides a thermodynamic basis for this relationship, linking the mole fraction solubility (x) to the temperature (T) and the enthalpy of solution (ΔHsol).[9][10]

ln(x) = - (ΔHsol / R) * (1/T) + C

Where R is the universal gas constant and C is a constant. A plot of ln(x) versus 1/T (a "van't Hoff plot") yields a straight line with a slope of -ΔHsol/R.[11] This allows for the experimental determination of the enthalpy of solution, indicating whether the dissolution process is endothermic (requires heat, ΔHsol > 0) or exothermic (releases heat, ΔHsol < 0).[10] For most crystalline solids, the process is endothermic.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and simplicity.[12][13] The protocol below is a self-validating system designed to ensure thermodynamic equilibrium is reached and accurately measured.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of solid this compound to a series of sealed vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps). The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[12]

-

Pipette a precise volume (e.g., 10.0 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Place the vials in an isothermal orbital shaker or shaking water bath set to the desired temperature (e.g., 298.15 K / 25 °C). The temperature must be controlled precisely (± 0.1 °C).

-

Agitate the vials for a predetermined period to allow the system to reach equilibrium. A typical duration is 24-72 hours.

-

Causality Check: A kinetic study should be performed initially to determine the time required to reach equilibrium. This is done by taking samples at various time points (e.g., 8, 16, 24, 48, 72 hours) until the measured concentration remains constant. This step validates that the chosen equilibration time is sufficient.

-

-

Sample Separation:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the isothermal bath for at least 2 hours to let the excess solid settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.[14]

-

-

Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Dilute the sample gravimetrically with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be prepared.

-

-

Calculation:

-

Calculate the solubility (S) in mg/mL using the following formula: S (mg/mL) = (CHPLC * DF * Vsolvent) / Vsample Where CHPLC is the concentration from HPLC (mg/mL), DF is the dilution factor, Vsolvent is the initial solvent volume, and Vsample is the volume of the filtered sample.

-

Convert the solubility to other units, such as mole fraction, as needed for thermodynamic analysis.

-

Caption: Fig. 2: Isothermal shake-flask solubility determination workflow.

Data Presentation and Interpretation

The results from the experimental protocol should be tabulated for clarity. The following table is an illustrative example of how to present experimentally determined solubility data for this compound at 298.15 K (25 °C).

Table 1: Example Solubility Data for this compound at 298.15 K

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mole fraction, x) |

| Toluene | Aromatic | Data | Data |

| Ethyl Acetate | Ester | Data | Data |

| Acetone | Ketone | Data | Data |

| Methanol | Alcohol | Data | Data |

| Ethanol | Alcohol | Data | Data |

| Acetonitrile | Nitrile | Data | Data |

| n-Heptane | Aliphatic | Data | Data |

Note: This table is for illustrative purposes only. The values must be determined experimentally using the protocol described in Section 4.

Interpretation: By analyzing the experimental data, researchers can draw conclusions about the optimal solvents for various applications. For instance, high solubility in a solvent like ethyl acetate or acetone might suggest its suitability for reaction chemistry or as a crystallization solvent (when used with an anti-solvent).[15] Low solubility in a solvent like n-heptane indicates it could be an effective anti-solvent for inducing crystallization.

Conclusion

The solubility of this compound is a multifaceted property that is fundamental to its practical application in the chemical and pharmaceutical industries. A purely data-driven approach is insufficient; true scientific insight is achieved by integrating theoretical predictions, such as those from Hansen Solubility Parameters, with robust experimental verification via methods like the isothermal shake-flask technique. The protocols and frameworks presented in this guide provide a comprehensive system for researchers to rationally select solvents, accurately measure solubility, and leverage this critical data to design and optimize chemical processes with confidence and precision.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H7ClO2 | CID 2735755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:7697-25-8 | Chemsrc [chemsrc.com]

- 5. education.com [education.com]

- 6. Hansen solubility parameter as a tool to predict cocrystal formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. blog.truegeometry.com [blog.truegeometry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. researchgate.net [researchgate.net]